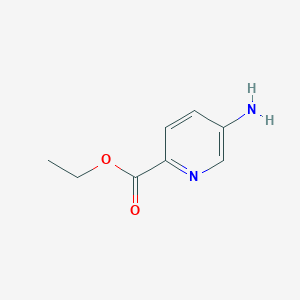

Ethyl 5-aminopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUCUZXFDZISMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550450 | |

| Record name | Ethyl 5-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119830-47-6 | |

| Record name | Ethyl 5-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-Aminopicolinate: A Technical Guide for Researchers

CAS Number: 119830-47-6

This technical guide provides an in-depth overview of Ethyl 5-aminopicolinate, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and visualizations to support its application in the laboratory.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by an amino group at the 5-position and an ethyl ester at the 2-position. These functional groups make it a versatile reagent for the synthesis of more complex heterocyclic systems. Its properties are summarized in the tables below.

General and Physical Data

| Property | Value | Reference |

| CAS Number | 119830-47-6 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 130-133 °C | [1] |

| Boiling Point | 340.8 °C at 760 mmHg | |

| Purity | Typically ≥97% | [1] |

| Storage | Keep in a dark place, sealed in dry conditions, at 4 to 8 °C. | [1] |

Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.40-8.46 | m | 3H | Aromatic protons |

| ~8.15 | d | 1H | Aromatic proton |

| ~4.30-4.40 | q | 2H | -OCH₂CH₃ |

| ~1.30-1.40 | t | 3H | -OCH₂CH₃ |

| ~4.00-4.20 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~150-155 | Aromatic C-N |

| ~140-145 | Aromatic C-NH₂ |

| ~120-135 | Aromatic C-H |

| ~60-65 | -OCH₂CH₃ |

| ~14-15 | -OCH₂CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 166.07 | [M]⁺ (Molecular Ion) |

| 138.07 | [M - C₂H₄]⁺ |

| 121.05 | [M - OCH₂CH₃]⁺ |

| 93.06 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

This compound is a valuable starting material for the synthesis of various pharmaceutical intermediates. Below is a representative experimental protocol for its use in a nucleophilic aromatic substitution reaction.

Synthesis of Ethyl 5-((2-chloro-5-methyl-3-nitropyridin-4-yl)amino)picolinate

This procedure is adapted from a patented synthetic route.

Materials:

-

This compound (14.0 g, 84.2 mmol)

-

2-chloro-5-methyl-3-nitropyridine (17.4 g, 101 mmol)

-

An appropriate solvent (e.g., DMF or DMSO)

-

A non-nucleophilic base (e.g., Diisopropylethylamine)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the non-nucleophilic base (1.2 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2-chloro-5-methyl-3-nitropyridine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound as a yellow solid.

Expected ¹H NMR data for the product: δ 10.22 (s, 1H), 8.94 (d, 1H), 8.46-8.40 (m, 3H), 8.15 (d, 1H).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Ethyl 5-((2-chloro-5-methyl-3-nitropyridin-4-yl)amino)picolinate.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a valuable scaffold for generating compound libraries for high-throughput screening. The pyridine core is a common motif in many approved drugs, and the amino and ester groups provide convenient handles for further chemical elaboration.

Logical Relationship in Scaffold Elaboration

The following diagram illustrates the logical relationship of how this compound can be utilized as a starting point for creating diverse chemical entities.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-Depth Technical Guide to Ethyl 5-Aminopicolinate: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminopicolinate is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure presents a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, with a focus on its role as a building block in the development of novel bioactive compounds.

Physicochemical Properties

This compound, with the molecular formula C₈H₁₀N₂O₂, has a molecular weight of 166.18 g/mol .[1] This compound is typically a solid at room temperature and requires storage at 4°C, protected from light. Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 166.18 g/mol | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| CAS Number | 119830-47-6 | [1] |

| Boiling Point | 340.8 °C at 760 mmHg | |

| Physical Form | Solid | |

| IUPAC Name | ethyl 5-aminopyridine-2-carboxylate | |

| InChI Key | JOUCUZXFDZISMW-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)c1ccc(nc1)N |

Synthesis and Spectroscopic Characterization

Caption: A generalized synthetic workflow for the preparation of this compound.

Experimental Protocol: Reduction of Ethyl 5-nitropicolinate (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for the reduction of nitroarenes to anilines.

Materials:

-

Ethyl 5-nitropicolinate

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

-

Hydrogen gas supply (if using Pd/C)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve Ethyl 5-nitropicolinate in a suitable solvent such as ethanol in a round-bottom flask.

-

Catalytic Hydrogenation (Method A):

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Fit the flask with a hydrogen balloon or connect to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).

-

-

Chemical Reduction (Method B):

-

Alternatively, add an excess of SnCl₂ to the solution.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (for Method A) or quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic (for Method B).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Predicted)

Although specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (CDCl₃, predicted):

-

Aromatic protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and doublets of doublets).

-

Ethyl group protons: A quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).

-

Amino group protons: A broad singlet (NH₂) which may appear between δ 3.5-5.0 ppm.

¹³C NMR (CDCl₃, predicted):

-

Carbonyl carbon: A signal around δ 165 ppm.

-

Aromatic carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

-

Ethyl group carbons: Signals for the CH₂ (around δ 60 ppm) and CH₃ (around δ 14 ppm) groups.

IR (KBr, predicted):

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-N stretching: An absorption band in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 166.

-

Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 121, and loss of the entire ester group (-COOC₂H₅, m/z = 73) resulting in a fragment at m/z = 93.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems with potential biological activity. The amino and ester functionalities provide convenient handles for derivatization and construction of larger molecular scaffolds.

Role as a Synthetic Intermediate

The primary amine of this compound can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents. Nitropyridines, which are precursors to aminopyridines like this compound, are frequently used in the synthesis of bioactive molecules.[2]

References

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-Aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminopicolinate is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality on a pyridine scaffold, makes it a versatile synthon in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of this compound, along with its applications in the development of therapeutic agents.

Core Chemical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| CAS Number | 119830-47-6 | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 340.8 °C at 760 mmHg | [1] |

| Melting Point | 56-58 °C (for Ethyl 6-aminopicolinate) | [3] |

| Purity | ≥ 98% | [1] |

Note: The melting point provided is for the isomeric compound Ethyl 6-aminopicolinate and should be considered an estimate for this compound.

Table 2: Calculated Physicochemical Properties

| Property | Value | Source(s) |

| Density | 1.2±0.1 g/cm³ | [3] |

| Flash Point | 153.1±22.3 °C | [3] |

| Index of Refraction | 1.559 | [3] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [3] |

Solubility and Storage

Qualitative solubility information suggests that aminopicolinates are generally soluble in polar organic solvents. While specific quantitative data for this compound is limited, solubility characteristics can be inferred from similar compounds.

Table 3: Estimated Solubility

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Hexanes | Sparingly soluble |

Storage and Stability:

For long-term storage, it is recommended to keep this compound in a tightly sealed container at 4°C, protected from light.[1] Alternatively, it can be stored at room temperature if sealed in a dry, inert atmosphere.[2] The compound is stable under recommended storage conditions.

Synthesis and Purification

Synthesis: Fischer Esterification of 5-Aminopicolinic Acid

This compound is commonly synthesized via the Fischer esterification of 5-aminopicolinic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopicolinic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure.

-

Neutralization: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.[5] The ideal solvent will dissolve the compound when hot but sparingly when cold.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][7]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is a common eluent system for purifying aminopicolinates.[5][8]

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8][9]

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts are summarized below.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (ethyl) | ~4.4 | Quartet | ~7.1 |

| -CH₃ (ethyl) | ~1.4 | Triplet | ~7.1 |

| Pyridine H-3 | ~7.3 | Doublet | ~8.5 |

| Pyridine H-4 | ~6.8 | Doublet of doublets | ~8.5, 2.5 |

| Pyridine H-6 | ~8.0 | Doublet | ~2.5 |

| -NH₂ | ~4.0 | Broad singlet | - |

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~61 |

| Pyridine C-2 | ~148 |

| Pyridine C-3 | ~120 |

| Pyridine C-4 | ~115 |

| Pyridine C-5 | ~145 |

| Pyridine C-6 | ~138 |

| C=O (ester) | ~166 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 6: Predicted FTIR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450-3250 | N-H (amine) | Stretching (asymmetric and symmetric) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (aliphatic) | Stretching |

| ~1710 | C=O (ester) | Stretching |

| 1620-1580 | N-H (amine) | Bending (scissoring) |

| 1600-1450 | C=C, C=N (aromatic ring) | Stretching |

| 1300-1000 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 7: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 166 | [M]⁺ (Molecular ion) |

| 138 | [M - C₂H₄]⁺ |

| 121 | [M - OCH₂CH₃]⁺ |

| 93 | [M - COOCH₂CH₃]⁺ |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various bioactive molecules. Its pyridine core and reactive handles allow for its incorporation into diverse scaffolds targeting a range of biological pathways. A notable application is in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Role as a Building Block in Kinase Inhibitor Synthesis

The amino group of this compound can be functionalized to introduce pharmacophoric elements that interact with the hinge region of kinase active sites. The ester group can be hydrolyzed to the corresponding carboxylic acid for further modification or can serve as a handle for solid-phase synthesis.

Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 8: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin irritation (Category 2) | H315: Causes skin irritation. |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation. |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Precautionary Statements: P261, P280, P305+P351+P338.[1]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its chemical properties, reactivity, and commercial availability make it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgsyn.org [orgsyn.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety of Ethyl 5-aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for Ethyl 5-aminopicolinate (CAS No. 119830-47-6), a chemical compound utilized in various research and development applications. The following sections detail its physical and chemical properties, hazard identification, and safety handling procedures, presenting data in a clear and accessible format for laboratory and drug development professionals.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Physical State | Solid, Crystal - Powder | [2][3] |

| Appearance | Brown solid / White - Yellow | [2][3] |

| Melting Point | 130-133 °C | [2] |

| Boiling Point | 340.8 °C at 760 mmHg | |

| Purity | 97% - 98% | [2] |

| Storage Temperature | 2-8°C, 4°C, Refrigerator, Room Temperature | [2][3][4][5] |

| Storage Conditions | Keep in dark place, Sealed in dry, Protect from light | [2][5] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. It is crucial to understand these classifications to implement appropriate safety measures.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation mark) |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation mark) |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation mark) |

| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation mark) |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation mark) |

Experimental Protocols

The Safety Data Sheets (SDS) for this compound do not provide detailed experimental protocols for the determination of the physical, chemical, and toxicological properties. The provided data is based on standardized testing, but specific methodologies are not disclosed in these documents. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated[4][6].

Safety and Handling Procedures

Proper handling and emergency protocols are paramount when working with this compound. The following sections and diagrams illustrate the recommended procedures.

In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the steps to be taken for different routes of exposure.

A systematic approach to handling this compound in a laboratory setting is essential to minimize exposure risk. The following workflow diagram details the necessary steps from preparation to disposal.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated[4][6]. However, based on the GHS classification, it is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. No components of this product at levels greater than or equal to 0.1% are identified as a known or anticipated carcinogen by NTP, or as a probable, possible or confirmed human carcinogen by IARC[4][6].

Stability and Reactivity

This compound is stable under recommended storage conditions[6]. However, it is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents[6]. Hazardous decomposition products are not specified, but in the event of a fire, it is advised to wear a self-contained breathing apparatus[4][7].

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always adhere to good laboratory practices and local regulations when handling chemicals.

References

- 1. This compound - CAS:119830-47-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]

- 3. Ethyl 6-aminopicolinate | 69142-64-9 [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 67515-76-8|Mthis compound|BLD Pharm [bldpharm.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 5-aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Ethyl 5-aminopicolinate, a pyridine derivative of interest in medicinal chemistry and drug development.

Core Structural Information

This compound, with the IUPAC name ethyl 5-aminopyridine-2-carboxylate, is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 5-position and an ethyl ester at the 2-position.[1][2] Its fundamental structural details are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | ethyl 5-aminopyridine-2-carboxylate | [1][2] |

| CAS Number | 119830-47-6 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Canonical SMILES | CCOC(=O)c1cccc(n1)N | |

| InChI Key | JOUCUZXFDZISMW-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The available physicochemical data for this compound is limited. The compound is a solid at room temperature with a high boiling point.[1][2] Further experimental determination of properties such as melting point and solubility in various solvents is required for a complete profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Physical Form | Solid | Ambient | [1][2] |

| Boiling Point | 340.8 °C | at 760 mmHg | [1][2] |

| Melting Point | Data not available | ||

| Solubility | Data not available | ||

| pKa | Data not available | ||

| LogP | Data not available |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the protons of the ethyl group (a quartet for the methylene group and a triplet for the methyl group). The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ester group.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (166.18 g/mol ). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, or the loss of the entire ester group.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method can be inferred from the synthesis of analogous aminopyridine esters. A plausible synthetic route involves the reduction of the corresponding nitro compound, ethyl 5-nitropicolinate.

General Synthesis Workflow for this compound

Caption: A general workflow for the synthesis and characterization of this compound.

Disclaimer: This is a generalized protocol and would require optimization for specific laboratory conditions.

Biological Activity and Drug Development Potential

There is currently a lack of specific data on the biological activity, enzyme inhibition, or receptor binding profile of this compound itself. However, the aminopicolinate scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of similar structures have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a valuable building block in drug discovery programs. Further screening and biological evaluation are necessary to determine its pharmacological profile.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure. While its basic identifiers and some physical properties are known, there is a significant lack of publicly available, detailed experimental data, including comprehensive spectroscopic analyses and a specific synthesis protocol. Furthermore, its biological activities have not been characterized. Future research should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS).

-

Physicochemical Profiling: Experimental determination of key properties such as melting point, solubility, and LogP.

-

Biological Screening: Comprehensive screening of this compound in various biological assays to identify potential therapeutic applications.

This foundational work is essential to unlock the potential of this compound as a scaffold or intermediate in the development of new therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 5-aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 5-aminopicolinate, a key intermediate in various synthetic applications. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors.

Core Physical Properties

This compound is a brown solid at ambient temperature.[1] Key physical and chemical identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Brown solid | [1] |

| Melting Point | 130-133 °C | [1] |

| Boiling Point | 340.8 °C at 760 mmHg | [3] |

| Solubility | Data not available | [1] |

| Density | Data not available | |

| pKa | Data not available | |

| CAS Number | 119830-47-6 | [1][2][3] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following are generalized, standard methodologies that are typically employed for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

The sample is observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the final melting point.

-

The melting range provides an indication of the substance's purity, with a narrow range suggesting high purity.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

A small amount of the liquid is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting mixture is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved this compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the core physical properties of a chemical compound like this compound.

Caption: Interrelation of Physical Properties of this compound.

References

The Versatile Scaffolding of Ethyl 5-Aminopicolinate: A Technical Guide for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Ethyl 5-aminopicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a nucleophilic amino group and an electrophilic ester moiety on a pyridine core, provide a rich platform for a diverse array of chemical transformations.

This technical guide offers an in-depth exploration of this compound as a synthetic building block. It provides a comprehensive overview of its synthesis, chemical properties, and key applications, supported by detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties and Synthesis

This compound is a stable, solid compound at room temperature. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 119830-47-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Solid |

| Boiling Point | 340.8 °C at 760 mmHg[1] |

| Storage | 4°C, protect from light[1] |

The synthesis of this compound can be achieved through two primary routes: Fischer esterification of 5-aminopicolinic acid or catalytic hydrogenation of an ethyl 5-nitropicolinate precursor.

Experimental Protocol: Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction between 5-aminopicolinic acid and ethanol. The use of a large excess of ethanol helps to drive the equilibrium towards the formation of the ester.[1][2][3][4][5]

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-aminopicolinic acid (1.0 eq).

-

Add a large excess of absolute ethanol (e.g., 20-50 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This alternative route involves the reduction of an ethyl 5-nitropicolinate precursor using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[6]

Procedure:

-

In a suitable hydrogenation vessel, dissolve ethyl 5-nitropicolinate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

-

Purge the vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully purge the vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford this compound.

Reactivity and Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its amino and ester functionalities, as well as the potential for modification of the pyridine ring itself.

Amide Bond Formation

The primary amino group of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids. Standard coupling reagents such as EDC/HOBt or HATU can be employed to facilitate this transformation.

Table 2: Representative Amide Coupling Reaction

| Reactants | Coupling Reagents | Solvent | Yield (%) |

| This compound, 4-Fluorobenzoic acid | EDC, HOBt, DIPEA | DMF | >90 (expected) |

Experimental Protocol: Amide Coupling with 4-Fluorobenzoic Acid

-

To a solution of 4-fluorobenzoic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the corresponding amide derivative.

Suzuki-Miyaura Cross-Coupling

The pyridine ring of this compound can be halogenated, typically at the 3- or 6-position, to introduce a handle for palladium-catalyzed cross-coupling reactions. The resulting halo-picolinate can then be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst | Base | Solvent | Yield (%) |

| Ethyl 3-bromo-5-aminopicolinate, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-95 (expected) |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of Ethyl 3-bromo-5-aminopicolinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (e.g., 4:1), add Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the desired biaryl derivative.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a common motif in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors, particularly targeting enzymes such as Glycogen Synthase Kinase 3 (GSK-3). The amino group can be functionalized to introduce pharmacophoric elements that interact with the kinase active site.

A common strategy involves the formation of a urea or amide linkage, followed by further diversification through cross-coupling reactions.

Caption: Synthetic routes from this compound to kinase inhibitors.

Logical Workflow for Drug Discovery

This compound can be strategically employed within a drug discovery workflow, particularly in the hit-to-lead and lead optimization phases. Its versatility allows for the rapid generation of analog libraries to explore the structure-activity relationship (SAR) around an initial hit compound.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its readily accessible reactive sites allow for the construction of complex molecular architectures, including potent kinase inhibitors. The experimental protocols and strategic workflows outlined in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

An In-depth Technical Guide to Aminopicolinate Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopicolinate derivatives represent a versatile class of pyridine carboxylic acids that have garnered significant attention in both the agrochemical and pharmaceutical industries. Characterized by a picolinic acid scaffold bearing an amino group, these compounds exhibit a wide range of biological activities. In agriculture, they are renowned for their potent herbicidal properties, functioning as synthetic auxins. In the realm of drug discovery, aminopicolinate derivatives have emerged as promising candidates for the development of novel therapeutic agents, with demonstrated efficacy against microbial and cancer targets. This guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of key aminopicolinate derivatives.

Synthesis of Aminopicolinate Derivatives

The synthetic routes to aminopicolinate derivatives are adaptable, allowing for the introduction of diverse substituents to modulate their biological activity. A common strategy involves the modification of a pre-formed picolinate core.

A general synthetic scheme for the preparation of methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amides and related urea derivatives is illustrative of the synthetic strategies employed.[1][2] The synthesis commences with the bromination of 3,6-dichloropyridine-2-carboxylic acid, followed by esterification to yield the corresponding methyl ester. Subsequent oxidation and nitration steps, followed by reduction of the nitro group, lead to a key amine intermediate. A Suzuki-Miyaura coupling reaction can then be employed to introduce an aminophenyl group. Finally, the amino group on this scaffold can be acylated with various acid chlorides or reacted with isocyanates/isothiocyanates to yield the final amide, urea, or thiourea derivatives.[1][2]

Another synthetic approach to the core 4-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to the desired amine.[3]

Biological Activity of Aminopicolinate Derivatives

The biological activities of aminopicolinate derivatives are diverse and dependent on their substitution patterns. Significant research has focused on their potential as antimycobacterial, anticancer, and herbicidal agents.

Antimycobacterial Activity

A series of methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amide and urea derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds have demonstrated promising minimum inhibitory concentrations (MICs).[1]

| Compound | Derivative Type | MIC (μM) |

| 10 | Amide | 7.90 |

| 16 | Amide | 6.96 |

| 19 | Amide | 6.98 |

| 22 | Amide | 7.86 |

| 28 | Urea | 7.00 |

| Isoniazid (Reference) | - | 0.7 |

| Ethambutol (Reference) | - | - |

Anticancer Activity

Certain 4-(4-aminophenoxy)picolinamide derivatives have been investigated as potential antitumor agents, showing inhibitory activity against various cancer cell lines.[4]

| Compound | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| 46 | 0.26 | - | - |

| Cabozantinib (Reference) | - | - | - |

Mechanisms of Action

The diverse biological effects of aminopicolinate derivatives are a result of their interaction with specific molecular targets in different organisms.

Herbicidal Mechanism of Action

In plants, herbicidal aminopicolinates function as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[5] A key molecular target for these herbicides is the auxin-signaling F-box protein 5 (AFB5).[6][7] By binding to this receptor, the aminopicolinate derivative initiates a signaling cascade that disrupts normal plant development.[6][7]

Caption: Herbicidal mechanism of aminopicolinate derivatives.

Antimycobacterial Mechanism of Action

In Mycobacterium tuberculosis, certain aminopicolinate derivatives are thought to exert their effect by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurB).[1] MurB is a crucial enzyme in the biosynthesis of the bacterial cell wall. Molecular docking studies have shown that these derivatives can form strong binding interactions with the active site of MurB, thereby inhibiting its function and disrupting cell wall synthesis, which is essential for bacterial survival.[1]

Caption: Antimycobacterial mechanism of aminopicolinate derivatives.

Anticancer Mechanism of Action

The anticancer activity of some aminopicolinate derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. For instance, compound 46, a 4-(4-aminophenoxy)picolinamide derivative, has been shown to be a potent inhibitor of the c-Met kinase.[4] The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can lead to apoptosis and a reduction in tumor growth.[4]

Caption: Anticancer mechanism of aminopicolinate derivatives.

Experimental Protocols

General Synthesis of Methyl 4-amino-6-(2-acylaminophenyl)-3-chloropicolinates

To a solution of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate in dichloromethane (DCM), the corresponding acid chloride is added at a temperature of 10-20 °C. The reaction mixture is then stirred at room temperature for 6 hours. Following the reaction, an excess of DCM is added, and the organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is subsequently dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the final compound.[1]

Microplate Alamar Blue Assay for Antimycobacterial Activity

The in vitro antimycobacterial activity of the synthesized compounds is determined using the microplate Alamar Blue assay method. This colorimetric assay measures the metabolic activity of cells. The detailed protocol for this assay is as follows:

-

Cell Preparation: Mycobacterium tuberculosis H37Rv is cultured to a logarithmic growth phase.

-

Plate Seeding: The bacterial culture is diluted and added to the wells of a 96-well microplate.

-

Compound Addition: The test compounds are serially diluted and added to the wells containing the bacterial culture.

-

Incubation: The microplate is incubated at 37°C for a specified period.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plate is incubated further.

-

Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. The intensity of the color change is proportional to the number of viable cells.

-

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Caption: Workflow for the Microplate Alamar Blue Assay.

Conclusion

Aminopicolinate derivatives have proven to be a rich source of biologically active compounds with significant potential in both agriculture and medicine. Their adaptable synthesis allows for the fine-tuning of their properties to target specific biological pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring this promising class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective herbicides, antimicrobials, and anticancer agents.

References

- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 5-Aminopicolinate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-aminopicolinate as a versatile starting material in the synthesis of various kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and can be adapted for the synthesis of inhibitors targeting key kinases such as Spleen Tyrosine Kinase (Syk), Apoptosis Signal-regulating Kinase 1 (ASK1), and Aurora Kinases.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a substituted pyridine scaffold that is prevalent in a wide array of biologically active compounds. The presence of both an amino group and an ethyl ester provides two key points for chemical modification, allowing for the construction of diverse molecular architectures. This document details synthetic strategies and biological activities of kinase inhibitors derived from this scaffold, providing researchers with the necessary information for their drug discovery efforts.

Kinase Inhibitors Derived from Aminopicolinate Scaffolds

The aminopicolinate core has been successfully incorporated into inhibitors targeting several important kinase families implicated in cancer and inflammatory diseases.

Syk Kinase Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. Pyrimidine-5-carboxamide derivatives have been identified as potent Syk inhibitors.[1]

ASK1 Kinase Inhibitors

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key regulator of stress responses.[2][3] Dysregulation of the ASK1 signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Quinoxaline derivatives have been developed as potent ASK1 inhibitors.[2][3]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4][5] Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine derivatives have been shown to be potent inhibitors of Aurora kinases.[4][5][6][7]

Data Presentation

The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from aminopicolinate-related scaffolds.

Table 1: Bioactivity of Pyrimidine-5-Carboxamide Syk Inhibitors

| Compound | Target Kinase | IC50 (µM) | Cellular Activity |

| 9a | Syk | - | Inhibited passive cutaneous anaphylaxis in mice (ID50 = 13 mg/kg)[1] |

| P505-15 | Syk | 0.64 | Efficiently suppressed band 3 phosphorylation[5] |

| Syk II | Syk | 1.72 | Efficiently suppressed band 3 phosphorylation[5] |

Table 2: Bioactivity of Quinoxaline-based ASK1 Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line |

| 26e | ASK1 | 30.17 | -[2][3] |

| GS-4997 | ASK1 | - | -[2][3] |

Table 3: Bioactivity of Imidazo[4,5-b]pyridine Aurora Kinase Inhibitors

| Compound | Target Kinase | IC50 (µM) |

| 31 | Aurora-A | 0.042[4] |

| Aurora-B | 0.198[4] | |

| Aurora-C | 0.227[4] | |

| 51 (CCT137690) | Aurora-A | 0.015[5] |

| Aurora-B | 0.025[5] | |

| Aurora-C | 0.019[5] | |

| 28c | Aurora-A | -[6] |

| 40f | Aurora-A | -[6] |

Signaling Pathways

The following diagrams illustrate the signaling pathways of the targeted kinases.

Experimental Protocols

The following section provides a general, multi-step synthetic workflow for the preparation of kinase inhibitors starting from this compound. This is a representative workflow and may require optimization for specific target molecules.

Step 1: Functionalization of the Pyridine Ring

The amino group of this compound can be functionalized through various cross-coupling reactions to introduce different aryl or heteroaryl moieties.

Protocol 1a: Buchwald-Hartwig Amination (General Procedure)

This protocol describes a general method for the palladium-catalyzed amination of an aryl halide with the amino group of this compound.

-

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

-

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the phosphine ligand (0.1 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the base (2.0 equiv.) and the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

-

Protocol 1b: Suzuki Coupling (General Procedure)

This protocol describes a general method for the palladium-catalyzed coupling of a boronic acid or ester with a halogenated derivative of this compound (prepared separately).

-

Materials:

-

Halogenated this compound derivative (e.g., ethyl 5-amino-6-bromopicolinate)

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3 or K2CO3)

-

Solvent mixture (e.g., toluene/ethanol/water)

-

-

Procedure:

-

To a reaction vessel, add the halogenated this compound derivative (1.0 equiv.), the boronic acid/ester (1.5 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

-

Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C-arylated product.

-

Step 2: Amide Bond Formation

The ethyl ester of the functionalized picolinate can be converted to an amide through reaction with a desired amine.

Protocol 2: Amide Coupling (General Procedure)

This protocol outlines a standard procedure for the coupling of a carboxylic acid (obtained from hydrolysis of the ethyl ester) with an amine using a peptide coupling reagent.

-

Materials:

-

Functionalized picolinic acid (from hydrolysis of the corresponding ethyl ester)

-

Amine

-

Coupling reagent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

-

Procedure:

-

To a stirred solution of the functionalized picolinic acid (1.0 equiv.) in the anhydrous solvent, add the coupling reagent (1.1 equiv.) and the base (2.0 equiv.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine (1.2 equiv.) to the reaction mixture and continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final amide product.

-

Step 3: Cyclization and Further Modifications

The amide intermediate can undergo further reactions, such as intramolecular cyclization, to form the final heterocyclic kinase inhibitor. The specific conditions for this step will depend on the desired final product. For example, the synthesis of imidazo[4,5-b]pyridine cores often involves the cyclization of a diaminopyridine precursor with an aldehyde or carboxylic acid derivative.

Conclusion

This compound serves as a highly adaptable and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic routes outlined in these application notes, utilizing common and robust chemical transformations, provide a solid foundation for the development of novel therapeutic agents targeting key kinases in various disease pathways. The provided data and protocols are intended to guide researchers in their efforts to design and synthesize the next generation of potent and selective kinase inhibitors.

References

- 1. EP1601357A4 - HETEROCYCLIC KINASE INHIBITORS: METHODS OF USE AND SYNTHESIS - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 5-aminopicolinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminopicolinate is a versatile bifunctional building block in medicinal chemistry, prized for its substituted pyridine core. This scaffold is recognized as a "privileged structure," frequently appearing in molecules targeting a range of biological entities, most notably protein kinases. The presence of an amino group and an ethyl ester on the picolinate ring allows for sequential and regioselective modifications, making it an ideal starting point for the generation of diverse compound libraries for drug discovery.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, specifically focusing on the generation of picolinamide derivatives targeting Aurora and Janus Kinase (JAK) pathways, which are critical in cancer and inflammatory diseases. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in the practical application of this valuable intermediate.

Application 1: Synthesis of Picolinamide-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in numerous cancers, making them attractive targets for anticancer drug development. The picolinamide moiety derived from this compound can serve as a key pharmacophore for potent and selective Aurora kinase inhibitors.

Biological Activity of Representative Picolinamide-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of representative picolinamide derivatives synthesized from this compound against key kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM)[1][2] | Cell Line | Proliferation IC50 (nM)[1][2] |

| PIC-AUR-01 | Aurora A | 15 | NCI-H446 (SCLC) | < 200 |

| PIC-AUR-02 | Aurora B | 35 | SK-N-BE(2) (Neuroblastoma) | 250 |

| PIC-JAK-01 | JAK1 | 72 | TF-1 (Erythroleukemia) | 57,270 |

| PIC-JAK-02 | JAK2 | 5 | HEL (Erythroleukemia) | 17,900 |

| PIC-JAK-03 | JAK3 | 14.86 | Ba/F3 | Not Determined |

SCLC: Small-Cell Lung Cancer

Experimental Protocol: Synthesis of a Picolinamide-Based Aurora Kinase Inhibitor

This protocol describes a general two-step synthesis of a picolinamide derivative from this compound.

Step 1: Amide Coupling of this compound with a Carboxylic Acid

-

Materials:

-

This compound (1.0 eq)

-

Substituted benzoic acid (e.g., 4-fluorobenzoic acid) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add the substituted benzoic acid.

-

Add HATU and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Suzuki Coupling of the Picolinamide Intermediate with a Boronic Acid

-

Materials:

-

Product from Step 1 (1.0 eq)

-

Aryl or heteroaryl boronic acid (e.g., pyrazole-4-boronic acid) (1.5 eq)

-

Pd(PPh3)4 (0.1 eq)

-

2M Sodium Carbonate solution

-

1,4-Dioxane

-

-

Procedure:

-

In a reaction vessel, dissolve the picolinamide intermediate in 1,4-dioxane.

-

Add the boronic acid and the aqueous sodium carbonate solution.

-

Degas the mixture with argon for 15 minutes.

-

Add the Pd(PPh3)4 catalyst and heat the reaction mixture to 90°C.

-

Stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

-

Signaling Pathway Diagram

Caption: Inhibition of Aurora A Kinase by a picolinamide derivative, disrupting mitotic progression.

Application 2: Synthesis of Picolinamide-Based Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is a hallmark of various autoimmune diseases and cancers.[3] Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. The versatile scaffold of this compound can be elaborated to generate potent and selective JAK inhibitors.

Experimental Protocol: Synthesis of a Picolinamide-Based JAK Inhibitor

This protocol outlines a synthetic route to a picolinamide scaffold that can be further elaborated into a JAK inhibitor.

-

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM and cool the solution to 0°C.

-

Add triethylamine to the solution.

-

Slowly add 4-chlorobenzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting picolinamide by recrystallization or column chromatography.

-

This intermediate can then undergo further reactions, such as cross-coupling, to introduce moieties that enhance JAK inhibitory activity.

Signaling Pathway Diagram

Caption: Inhibition of the JAK-STAT signaling pathway by a picolinamide-based JAK inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of a library of bioactive compounds starting from this compound.

Caption: General workflow for the development of bioactive picolinamides.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of diverse libraries of bioactive compounds. Its application in the development of kinase inhibitors, particularly for targets such as Aurora and Janus kinases, demonstrates its significance in modern medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery programs.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 5-Aminopicolinate as a Ligand for Metal-Organic Frameworks in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the synthesis and application of a novel Metal-Organic Framework (MOF), designated as G-MOF-EAP, utilizing ethyl 5-aminopicolinate as the primary organic ligand. The presence of both a picolinate chelating group and an amino functional group makes this ligand a promising candidate for constructing robust MOFs with tunable properties for advanced drug delivery systems.

Introduction to G-MOF-EAP

G-MOF-EAP is a hypothetical Metal-Organic Framework constructed from zinc ions and this compound linkers. The framework is designed to exhibit a high surface area and tunable pore sizes, making it an ideal candidate for the encapsulation and controlled release of therapeutic agents. The amino groups lining the pores of G-MOF-EAP are expected to provide specific interaction sites for drug molecules, potentially leading to high drug loading capacities and pH-responsive release profiles. The picolinate moiety ensures strong coordination to the metal centers, contributing to the overall stability of the framework.

Physicochemical Properties

The properties of G-MOF-EAP are summarized in the table below. These values are representative of highly porous MOFs and are provided as a benchmark for characterization.

| Property | Value | Method of Determination |

| Formula | Zn₂(C₈H₉N₂O₂)₂(OH)₂ | Elemental Analysis |

| BET Surface Area | 1250 m²/g | Nitrogen Adsorption at 77 K |

| Pore Volume | 0.68 cm³/g | Nitrogen Adsorption at 77 K |

| Average Pore Diameter | 2.1 nm | Barrett-Joyner-Halenda (BJH) Method |

| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis (TGA) |

| Crystal System | Orthorhombic | Powder X-ray Diffraction (PXRD) |

Experimental Protocols

This protocol details the solvothermal synthesis of G-MOF-EAP.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.297 g (1.0 mmol) of Zinc Nitrate Hexahydrate in 10 mL of DMF.

-

In a separate vial, dissolve 0.166 g (1.0 mmol) of this compound in 10 mL of DMF.

-

Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

-

Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

-

After cooling to room temperature, a crystalline precipitate will have formed.

-

Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL).

-

To remove residual DMF from the pores, immerse the product in ethanol for 24 hours, replacing the ethanol every 8 hours.

-

Collect the final product by centrifugation and dry under vacuum at 80 °C for 12 hours.

This protocol describes the loading of the anticancer drug Doxorubicin Hydrochloride (DOX) into G-MOF-EAP.

Materials:

-

Activated G-MOF-EAP

-

Doxorubicin Hydrochloride (DOX)

-

Deionized Water

Procedure:

-

Disperse 50 mg of activated G-MOF-EAP in 10 mL of a 2 mg/mL aqueous solution of DOX.

-

Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

-